molecular formula C20H30O4 B1179583 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid CAS No. 116499-73-1

9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid

Cat. No.: B1179583
CAS No.: 116499-73-1
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Description

9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid: is a diterpenoid compound derived from abietic acid, which is a major component of rosin. This compound is characterized by the presence of an epidioxy group at the 9 and 13 positions and a carboxylic acid group at the 18 position. It is known for its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid typically involves the following steps:

    Oxidation of Abietic Acid: Abietic acid is subjected to oxidation using reagents such as singlet oxygen or hydrogen peroxide in the presence of a catalyst to introduce the epidioxy group.

    Purification: The resulting product is purified using chromatographic techniques to isolate the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can target the epidioxy group, converting it to hydroxyl groups or other reduced forms.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Singlet oxygen, hydrogen peroxide, and catalysts such as photosensitizers.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Alcohols or amines in the presence of activating agents like dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: More oxidized diterpenoid derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Ester or amide derivatives.

Properties

IUPAC Name

(1R,2S,6R,7R,12R)-2,6-dimethyl-12-propan-2-yl-13,14-dioxatetracyclo[10.2.2.01,10.02,7]hexadec-10-ene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-13(2)19-10-11-20(24-23-19)14(12-19)6-7-15-17(3,16(21)22)8-5-9-18(15,20)4/h12-13,15H,5-11H2,1-4H3,(H,21,22)/t15-,17+,18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHFJWCHEFCJDC-AXDKOMKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC3(C(=C1)CCC4C3(CCCC4(C)C(=O)O)C)OO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@]12CC[C@]3(C(=C1)CC[C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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